2H-chromene-3-carbothioamide

Overview

Description

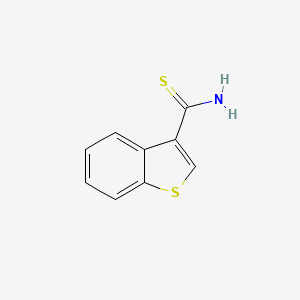

2H-chromene-3-carbothioamide is a chemical compound with the molecular formula C10H9NOS and a molecular weight of 191.25 . It is also known by other names such as 2H-Benzopyran-3-thiocarboxamide and 2H-1-Benzopyran-3-thiocarboxamide .

Synthesis Analysis

The synthesis of 2H-chromenes, including 2H-chromene-3-carbothioamide, has been a subject of research in recent years . Two major synthetic strategies have been developed towards such compounds, including benzopyran ring formation involving cyclization reactions and the late-stage functionalization of the parent 2H-chromenes .Molecular Structure Analysis

The molecular structure of 2H-chromene-3-carbothioamide consists of a benzopyran ring attached to a thiocarboxamide group . The benzopyran ring is a fused ring system that consists of a benzene ring and a pyran ring .Chemical Reactions Analysis

2H-chromene-3-carbothioamide has been found to induce ferroptosis in colorectal cancer (CRC) cells . This is achieved by activating the AMPK signaling pathway and inhibiting the mTOR/p70S6k signaling pathway activity, downregulation of SLC7A11 expression, and reduction of cysteine and glutathione, ultimately leading to the accumulation of reactive oxygen species .Physical And Chemical Properties Analysis

2H-chromene-3-carbothioamide is a compound with a molecular weight of 191.25 . Its melting point is reported to be 172 °C .Scientific Research Applications

Organic Synthesis

2H-chromenes, including 2H-chromene-3-carbothioamide, are important oxygen heterocycles. They are widely used in organic synthesis . Two major synthetic strategies have been developed for these compounds .

Pharmaceutical Agents

2H-chromenes are found in many pharmaceutical agents . While specific applications of 2H-chromene-3-carbothioamide as a pharmaceutical agent are not mentioned, it’s reasonable to assume that it could have potential uses in this field given the prevalence of 2H-chromenes in pharmaceuticals.

Biologically Relevant Molecules

2H-chromenes are also found in biologically relevant molecules . This suggests that 2H-chromene-3-carbothioamide could have applications in biological research or therapeutic development.

Materials Science

2H-chromenes have been used broadly in materials science . This could suggest potential applications of 2H-chromene-3-carbothioamide in the development or synthesis of new materials.

Ferroptosis Regulatory Network

The benzopyran derivative 2-imino-6-methoxy-2H-chromene-3-carbothioamide (IMCA) has been found to inhibit the mTOR-p70S6K signaling pathway by activating AMPK . This leads to the accumulation of reactive oxygen species and could have implications for the study of ferroptosis, a form of programmed cell death .

Coordination Compounds

2H-chromene-3-carbothioamide can form coordination compounds with various transition metal ions like Cr(III), Mn(II), Fe(III), Co(II), Ni(II), Cu(II) and Zn(II) . These complexes could have potential applications in various fields, including catalysis, materials science, and medicinal chemistry.

Mechanism of Action

- 2H-chromene-3-carbothioamide induces ferroptosis by downregulating the expression of SLC7A11, a key component of the cystine/glutamate antiporter (System Xc−). This leads to reduced cysteine availability and impairs glutathione synthesis, resulting in oxidative stress and lipid peroxidation .

- Additionally, this compound activates AMP-activated protein kinase (AMPK), which plays a role in cellular energy sensing. AMPK-induced autophagy contributes to ferroptosis .

- The MAPK (mitogen-activated protein kinase) pathway is critical for oxidative stress responses. Activation of MAPK enhances ferroptosis by promoting the degradation of ferritin heavy chain 1 (FTH1) and autophagy .

- AMPK, acting as an energy sensor, influences ferroptosis through autophagy-dependent mechanisms and p53 activation .

Mode of Action

Biochemical Pathways

Future Directions

Recent studies have shown that 2H-chromene-3-carbothioamide downregulates SLC7A11 expression through the AMPK/mTOR pathway and induces ferroptosis . This suggests that SLC7A11 could be an effective target for colorectal cancer (COAD) treatment, although more theoretical support is needed . The compound’s ability to induce ferroptosis represents a promising avenue for future research and potential therapeutic applications .

properties

IUPAC Name |

2H-chromene-3-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NOS/c11-10(13)8-5-7-3-1-2-4-9(7)12-6-8/h1-5H,6H2,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KANWCAMIRWAFHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CC2=CC=CC=C2O1)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30380185 | |

| Record name | 2H-chromene-3-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2H-chromene-3-carbothioamide | |

CAS RN |

423768-57-4 | |

| Record name | 2H-1-Benzopyran-3-carbothioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=423768-57-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-chromene-3-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

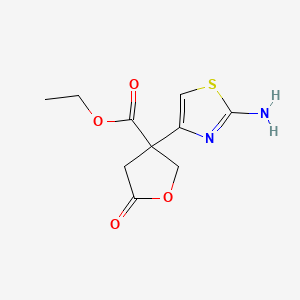

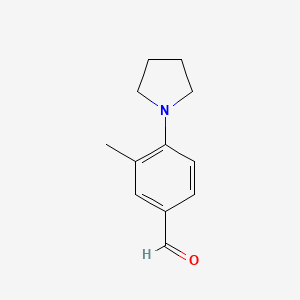

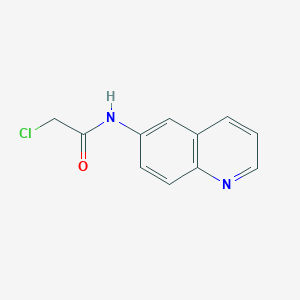

Feasible Synthetic Routes

Q & A

Q1: How do 2H-chromene-3-carbothioamide derivatives interact with their targets and what are the downstream effects?

A: Research suggests that 2-imino-6-methoxy-2H-chromene-3-carbothioamide (IMCA), a specific derivative, exhibits anticancer activity by targeting the orphan nuclear receptor 4A1 (NR4A1) []. IMCA binding induces NR4A1 translocation from the nucleus to the cytoplasm, potentially triggering apoptosis in thyroid cancer cells []. Additionally, IMCA has been shown to downregulate the cystine/glutamate antiporter system xc– component SLC7A11, leading to ferroptosis in colorectal cancer cells []. This downregulation disrupts cysteine and glutathione levels, ultimately resulting in reactive oxygen species accumulation and cell death [].

Q2: Can you elaborate on the structure-activity relationship (SAR) of 2H-chromene-3-carbothioamide derivatives? How do modifications to the core structure affect activity?

A: While specific SAR studies focusing solely on 2H-chromene-3-carbothioamide are limited in the provided literature, research highlights the importance of the 2-imino and 6-methoxy substituents in IMCA's interaction with NR4A1 []. Further research exploring modifications to the core structure, such as variations in the substituents on the chromene ring or the thioamide moiety, is needed to fully elucidate the SAR and identify derivatives with enhanced potency and selectivity for specific targets.

Q3: What analytical methods have been employed to study 2H-chromene-3-carbothioamide derivatives?

A: Researchers utilized various techniques to characterize and study these compounds. For instance, spectroscopic methods, including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, were employed to elucidate the structures of novel bis(chromenes) incorporating a piperazine moiety []. Furthermore, biological assays like MTT assays and apoptosis assays were used to assess the anticancer activity of IMCA [, ]. These findings highlight the diverse range of analytical techniques employed to investigate this class of compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(3-Hydroxy-propylamino)-methyl]-6-methyl-1H-quinolin-2-one](/img/structure/B1305887.png)

![3-[(3-Hydroxy-propylamino)-methyl]-7,8-dimethyl-1H-quinolin-2-one](/img/structure/B1305891.png)

![6-Ethoxy-3-[(3-hydroxy-propylamino)-methyl]-1H-quinolin-2-one](/img/structure/B1305892.png)

![6-Ethoxy-3-[(2-hydroxy-ethylamino)-methyl]-1H-quinolin-2-one](/img/structure/B1305893.png)

![2-[4-(2-Methoxy-phenyl)-2,2-dimethyl-tetrahydro-pyran-4-yl]-ethylamine](/img/structure/B1305901.png)

![[(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonyl)-methyl-amino]-acetic acid](/img/structure/B1305921.png)